N-(2-propan-2-ylindazol-6-yl)-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
Description
N-(2-propan-2-ylindazol-6-yl)-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide is a complex organic compound that belongs to the class of azabicyclo[3.2.2]nonanes.
Properties
IUPAC Name |
N-(2-propan-2-ylindazol-6-yl)-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-13(2)23-11-14-4-5-15(10-16(14)20-23)19-18(24)17-12-21-6-3-7-22(17)9-8-21/h4-5,10-11,13,17H,3,6-9,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLBKUKYMXUPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=CC(=CC2=N1)NC(=O)C3CN4CCCN3CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-propan-2-ylindazol-6-yl)-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclic core structure, which can be achieved through reactions such as the Schmidt or Beckmann reactions followed by reduction . The bicyclic octanones used as starting materials can be synthesized in a one-pot reaction from acyclic precursors or in a single step from functionalized diarylcyclohexanones via a catalyzed Diels–Alder reaction . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-propan-2-ylindazol-6-yl)-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic core or the indazole moiety .
Scientific Research Applications
This compound has been extensively studied for its antiprotozoal activities. It has shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, which causes sleeping sickness . The compound’s structure-activity relationships have been explored to optimize its efficacy and reduce cytotoxicity .
Mechanism of Action
The mechanism of action of N-(2-propan-2-ylindazol-6-yl)-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide involves its interaction with specific molecular targets within the protozoal cells. The compound is believed to interfere with the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes necessary for the parasite’s survival .
Comparison with Similar Compounds
Similar compounds include other azabicyclo[3.2.2]nonanes with varying substitution patterns on the aromatic rings and differing amino substitutions at the bridgehead atom . These compounds have been compared for their antiprotozoal activities, with N-(2-propan-2-ylindazol-6-yl)-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide showing unique properties in terms of efficacy and selectivity . Other similar compounds include N-methyl-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-amine and its derivatives .
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